

Mizoribine Prodrug-1: A Technical Overview of its Chemical Structure and Properties

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Compound of Interest

Compound Name: Mizoribine prodrug-1

Cat. No.: B15559784

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Introduction

Mizoribine is an established immunosuppressive agent, utilized in clinical settings for conditions such as rheumatoid arthritis and the prevention of rejection in renal transplantation.[1][2] Its mechanism of action involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine nucleotides.[1] This inhibition leads to the suppression of T and B lymphocyte proliferation.[2] To enhance its therapeutic potential, prodrug strategies are being explored. This document provides a detailed technical guide on **Mizoribine prodrug-1**, an ester-based derivative designed to improve upon the parent compound's properties.

Chemical Structure and Properties

Mizoribine prodrug-1, also identified as compound 18 in key literature, is an orally active, ester-based prodrug of mizoribine.[3] The introduction of ester moieties is a common strategy in prodrug design to enhance lipophilicity and improve oral bioavailability.[4][5]

Chemical Identity

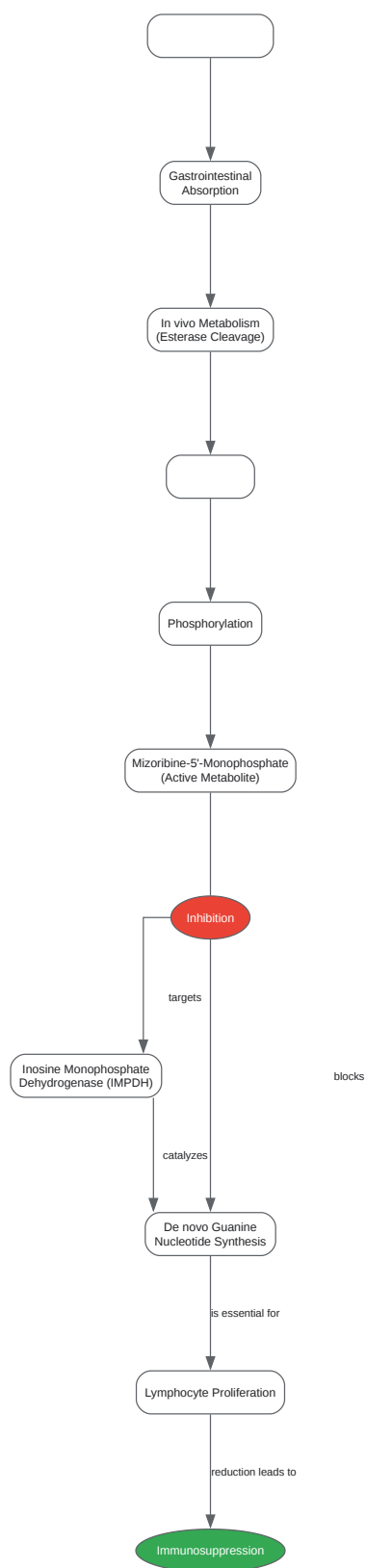
Property	Value	Source
Systematic Name	N-(4-carbamoyl-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((pivaloyloxy)methyl)tetrahydrofuran-2-yl)-1H-imidazol-5-yl)pivalamide	N/A
Synonyms	Mizoribine prodrug-1, Compound 18	[3]
CAS Number	2237237-22-6	[3]
Molecular Formula	C ₁₉ H ₂₉ N ₃ O ₈	[3]
Molecular Weight	427.45 g/mol	[3]

Physicochemical Properties

Specific experimental data on the physicochemical properties of **Mizoribine prodrug-1**, such as aqueous solubility and stability, are not readily available in the public domain. However, the ester modifications are anticipated to increase its lipophilicity compared to the parent mizoribine molecule. The stability of the ester linkages is a critical factor, as they must remain intact for absorption but be readily cleaved by esterases in vivo to release the active mizoribine.[4]

Mechanism of Action

The immunosuppressive activity of **Mizoribine prodrug-1** is contingent upon its conversion to the active parent drug, mizoribine. Once metabolized, mizoribine is phosphorylated to mizoribine-5'-monophosphate, which is the active metabolite that inhibits IMPDH.[1] This enzymatic blockade disrupts the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of lymphocytes.[2]



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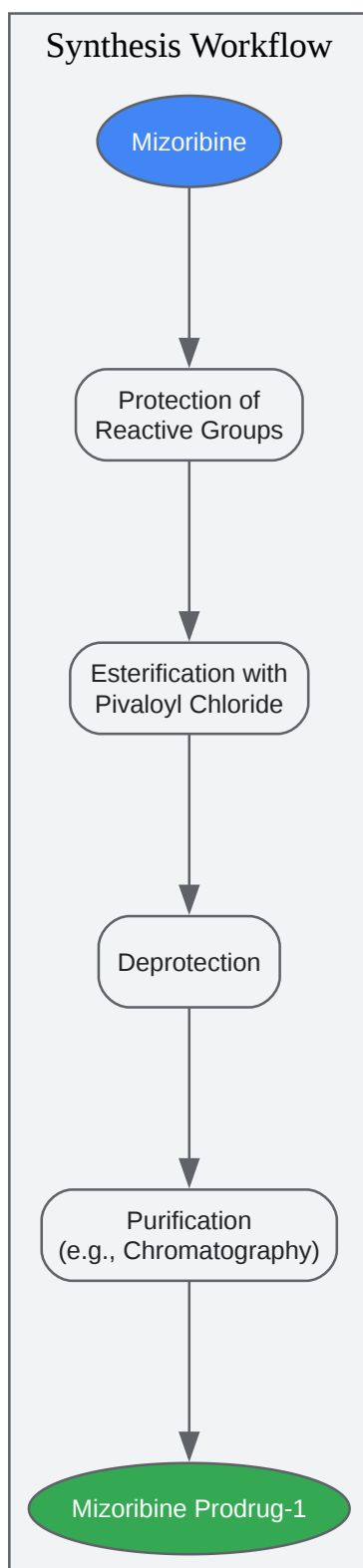
Figure 1: Proposed mechanism of action for **Mizoribine Prodrug-1**.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **Mizoribine prodrug-1** are outlined in the primary literature by Gao et al. While the full text of this publication is not publicly accessible, the following sections describe generalized protocols for the key experiments cited.

Synthesis of Mizoribine Prodrug-1

The synthesis of **Mizoribine prodrug-1** would likely involve the esterification of the hydroxyl groups of the parent mizoribine molecule. A general synthetic workflow is depicted below.



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Figure 2: Generalized synthetic workflow for **Mizoribine Prodrug-1**.

A representative protocol would involve:

- Protection: Protection of the reactive functional groups on the imidazole and ribose moieties of mizoribine that are not intended for esterification.
- Esterification: Reaction of the protected mizoribine with an acylating agent, such as pivaloyl chloride, in the presence of a suitable base and solvent.
- Deprotection: Removal of the protecting groups to yield the final prodrug.
- Purification: Purification of the crude product using techniques like column chromatography to obtain highly pure **Mizoribine prodrug-1**.

In Vitro Immunosuppressive Activity: Whole Blood Assay for IL-2 Inhibition

The immunosuppressive activity of **Mizoribine prodrug-1** was assessed by its ability to inhibit interleukin-2 (IL-2) production in a whole blood assay.^[6]

Illustrative Protocol:

- Blood Collection: Collection of fresh heparinized whole blood from healthy human donors.
- Compound Incubation: Aliquots of whole blood are incubated with varying concentrations of **Mizoribine prodrug-1**, the parent drug mizoribine (as a comparator), and a vehicle control.
- Stimulation: The blood samples are stimulated with a mitogen, such as phytohemagglutinin (PHA) or phorbol myristate acetate (PMA) and ionomycin, to induce T-cell activation and IL-2 production.^[7]
- Incubation: The stimulated blood is incubated for a defined period (e.g., 6-24 hours) at 37°C in a 5% CO₂ atmosphere.^{[7][8]}
- Plasma Separation: Plasma is separated from the blood cells by centrifugation.
- IL-2 Quantification: The concentration of IL-2 in the plasma is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex

cytokine assay.[9]

- Data Analysis: The percentage of IL-2 inhibition at each concentration of the test compound is calculated relative to the vehicle control, and the IC50 value (the concentration that causes 50% inhibition) is determined.

In Vivo Efficacy: Mouse Model of Cardiac Allograft Transplantation

The in vivo efficacy of **Mizoribine prodrug-1** was evaluated in a mouse model of cardiac allograft transplantation.[6] This model is a standard for assessing the potential of new immunosuppressive agents to prevent organ rejection.[10]

Illustrative Protocol:

- Animal Models: Use of genetically disparate mouse strains (e.g., C57BL/6 as recipients and BALB/c as donors) to ensure allograft rejection.[11]
- Surgical Procedure: Heterotopic heart transplantation is performed, where the donor heart is transplanted into the recipient's abdomen. The donor aorta and pulmonary artery are anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.[12]
- Drug Administration: Recipient mice are treated with **Mizoribine prodrug-1**, mizoribine, or a vehicle control, typically administered orally on a daily basis starting from the day of transplantation.
- Graft Survival Monitoring: The viability of the transplanted heart is monitored daily by palpation of the abdomen to assess the heartbeat. Rejection is defined as the cessation of a palpable heartbeat, which is then confirmed by laparotomy.[10]
- Data Analysis: The mean graft survival time for each treatment group is calculated and compared to the control group to determine the efficacy of the immunosuppressive agent. Statistical analysis is performed to determine the significance of any observed increase in graft survival.

Summary of Preclinical Data

The development of **Mizoribine prodrug-1** represents a focused effort to enhance the therapeutic profile of mizoribine. Preclinical studies have indicated its potential as an effective immunosuppressive agent.

Parameter	Result	Significance	Source
IL-2 Production Inhibition	Potent inhibition observed	Demonstrates in vitro immunosuppressive activity	[6]
Cardiac Allograft Survival	Prolonged graft survival in a mouse model	Indicates in vivo efficacy in preventing organ rejection	[6]
Combination Therapy	Synergistic effect with tacrolimus	Suggests potential for use in combination immunosuppressive regimens	[6]

Conclusion

Mizoribine prodrug-1 is a promising ester-based prodrug of the immunosuppressant mizoribine. Its design is intended to improve upon the parent drug's properties, potentially leading to enhanced oral bioavailability and efficacy. The available data from in vitro and in vivo studies support its potential as a potent immunosuppressive agent. Further research and development will be necessary to fully elucidate its pharmacokinetic profile, safety, and clinical utility. This technical guide provides a foundational understanding of the chemical structure and properties of **Mizoribine prodrug-1** for professionals in the field of drug development and immunology.

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